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Compound Name: 2-Fluoro-6-methylbenzaldehyde

Cat. No.: B045663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
2-Fluoro-6-methylbenzaldehyde is a key aromatic aldehyde that serves as a versatile

building block in the synthesis of a wide array of complex organic molecules. Its unique

substitution pattern, featuring both a fluorine atom and a methyl group ortho to the aldehyde

functionality, imparts distinct electronic and steric properties that are of significant interest in

medicinal chemistry and materials science. This guide provides a comprehensive overview of

the physical and chemical properties of 2-Fluoro-6-methylbenzaldehyde, along with detailed

protocols for its synthesis and typical reactions, to empower researchers in their scientific

endeavors.

Molecular and Physicochemical Properties
2-Fluoro-6-methylbenzaldehyde is a colorless to faint yellow liquid at room temperature.[1] A

thorough understanding of its fundamental properties is crucial for its effective use in synthesis

and process development.
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Property Value Source(s)

Molecular Formula C₈H₇FO

Molecular Weight 138.14 g/mol

Appearance Clear, faint yellow liquid [1]

Density 1.151 g/mL at 20 °C

Boiling Point

Not explicitly stated, but

related compounds suggest a

high boiling point.

Refractive Index n20/D 1.525

Solubility

While specific data for 2-

Fluoro-6-methylbenzaldehyde

is not readily available,

structurally similar compounds

like 2-methylbenzaldehyde are

soluble in common organic

solvents such as ethanol,

ether, and chloroform, and

moderately soluble in water.[2]

It is anticipated that 2-Fluoro-6-

methylbenzaldehyde exhibits

similar solubility

characteristics.

Molecular Structure:

Caption: 2D structure of 2-Fluoro-6-methylbenzaldehyde.

Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Fluoro-6-
methylbenzaldehyde. Below are the expected spectral features based on its structure and

data from analogous compounds.
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¹H NMR Spectroscopy
The proton NMR spectrum of 2-Fluoro-6-methylbenzaldehyde is expected to show distinct

signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Aldehydic Proton (CHO): A singlet is anticipated in the downfield region, typically around δ

9.5-10.5 ppm.

Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in

the range of δ 7.0-8.0 ppm. The coupling with the adjacent fluorine atom will further split

these signals.

Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is expected

around δ 2.5 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon (C=O): The aldehydic carbonyl carbon will give a signal in the highly

deshielded region of δ 190-200 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the δ 110-165 ppm

range. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F

coupling constant.

Methyl Carbon (CH₃): The methyl carbon signal is expected to appear in the upfield region,

around δ 15-25 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the

molecule.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-

1720 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehydic C-H stretch,

appearing around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands of varying intensity will be observed in the 1450-1600

cm⁻¹ region.

C-F Stretch: A strong absorption band is anticipated in the 1000-1300 cm⁻¹ range.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which is crucial for structural elucidation.

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 138.

Key Fragmentation Pathways:

Loss of a hydrogen radical (-H•): A prominent peak at m/z = 137.

Loss of the formyl group (-CHO•): A fragment at m/z = 109.

Loss of carbon monoxide (-CO): A peak at m/z = 110.

Synthesis of 2-Fluoro-6-methylbenzaldehyde
A common and effective method for the synthesis of 2-Fluoro-6-methylbenzaldehyde is the

oxidation of the corresponding toluene derivative, 2-fluoro-6-methyltoluene.

Reaction Pathway:

2-Fluoro-6-methyltoluene

2-Fluoro-6-methylbenzaldehyde

Oxidation

Oxidizing Agent
(e.g., CrO₃, MnO₂)
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Click to download full resolution via product page

Caption: General oxidation pathway for the synthesis.

Experimental Protocol: Oxidation of 2-Fluoro-6-methyltoluene

This protocol is a general representation and should be optimized for specific laboratory

conditions and scale.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 2-fluoro-6-methyltoluene (1 equivalent) in a suitable solvent such as

acetic acid or a chlorinated solvent.

Addition of Oxidizing Agent: Slowly add a suitable oxidizing agent, such as chromium trioxide

(CrO₃) or manganese dioxide (MnO₂), to the stirred solution. The reaction is often

exothermic, and the temperature should be carefully controlled.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) or gas chromatography (GC) until the starting material is consumed.

Work-up: Upon completion, quench the reaction by adding water and extract the product with

an organic solvent like diethyl ether or dichloromethane.

Purification: Wash the combined organic layers with a saturated solution of sodium

bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure. The crude product can be further purified by

column chromatography on silica gel to afford pure 2-Fluoro-6-methylbenzaldehyde.

Chemical Reactivity and Synthetic Applications
The aldehyde functional group in 2-Fluoro-6-methylbenzaldehyde is the primary site of its

chemical reactivity, undergoing a variety of transformations that are fundamental in organic

synthesis.

Grignard Reaction
The Grignard reaction allows for the formation of carbon-carbon bonds by the addition of an

organomagnesium halide to the carbonyl group, yielding secondary alcohols.[3][4][5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b045663?utm_src=pdf-body-img
https://www.benchchem.com/product/b045663?utm_src=pdf-body
https://www.benchchem.com/product/b045663?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Grignard_Reaction_with_2_Chloro_6_fluorobenzaldehyde.pdf
https://www.organic-chemistry.org/namedreactions/grignard-reaction.shtm
https://leah4sci.com/grignard-reaction-reagent-mechanism-and-cheat-sheet/
https://www.chemguide.co.uk/organicprops/carbonyls/grignard.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Scheme:

2-Fluoro-6-methylbenzaldehyde +
R-MgX

(Grignard Reagent)
1. Ether or THF 2. H₃O⁺ Secondary Alcohol

Click to download full resolution via product page

Caption: General scheme of a Grignard reaction.

Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and

ketones using a phosphonium ylide (Wittig reagent).[7][8][9][10][11]

Reaction Scheme:

2-Fluoro-6-methylbenzaldehyde +
Ph₃P=CHR

(Wittig Reagent)
→ Alkene + Ph₃P=O

Click to download full resolution via product page

Caption: General scheme of a Wittig reaction.

Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from aldehydes or

ketones. The reaction proceeds via the formation of an imine intermediate, which is then

reduced to the corresponding amine.[12][13][14]

Reaction Workflow:

2-Fluoro-6-methylbenzaldehyde + R-NH₂ Imine Intermediate
Formation

Amine Product

Reduction
(e.g., NaBH₃CN)

Click to download full resolution via product page
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Caption: Workflow for reductive amination.

Safety and Handling
2-Fluoro-6-methylbenzaldehyde is classified as a skin irritant.[15] Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn

when handling this compound. All manipulations should be performed in a well-ventilated fume

hood.

Pictogram: GHS07 (Exclamation mark)

Signal Word: Warning

Hazard Statement: H315 (Causes skin irritation)

Storage: Store in a cool, dry, and well-ventilated area.

Conclusion
2-Fluoro-6-methylbenzaldehyde is a valuable and versatile building block in organic

synthesis. Its unique structural features and reactivity make it an important precursor for the

development of novel pharmaceuticals and functional materials. This guide has provided a

comprehensive overview of its physical properties, spectroscopic characteristics, synthesis,

and chemical reactivity to aid researchers in its effective and safe utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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